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molecular formula C11H13NO3 B8658044 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid

6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid

Cat. No. B8658044
M. Wt: 207.23 g/mol
InChI Key: SVLWNWVSYJUJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720339B2

Procedure details

To a stirred solution of 4-oxo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (155 mg, 0.75 mmol) and triethylamine (209 μL, 1.5 mmol) in dimethylformamide (4 mL) at 0° C. was added ethyl chloroformate (143 μL, 1.5 mmol). After stirring an additional 45 minutes, 2-fluoroaniline (145 μL, 1.5 mmol) was added. The reaction mixture was stirred for 30 minutes, then poured into aqueous 3.6N hydrochloric acid and extracted 2× with ethyl acetate. The combined organic layers were washed with water, dried over magnesium sulfate, filtered, and concentrated in vacuo . To the residue was added aqueous 5N sodium hydroxide (5 mL) and ethyl alcohol (1 mL), and the mixture was heated at reflux for 30 minutes. After cooling in an ice water bath, the reaction mixture was acidified with hydrochloric acid, the precipitate was collected, rinsed with water, and dried to give 55 mg of N-(2-fluorophenyl)-4-oxo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indole-3 oxamide (Compound 2).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step One
Quantity
143 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
145 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:10][C:9](C)([CH3:11])[CH2:8][C:7]2NC=[C:4]([C:13]([OH:15])=O)[C:3]1=2.C(N(CC)CC)C.Cl[C:24]([O:26][CH2:27][CH3:28])=[O:25].FC1C=CC=CC=1N.Cl>CN(C)C=O>[O:1]=[C:2]1[C:3]2[C:4]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[CH:13][O:15][C:7]=2[CH2:8][CH:9]([CH3:11])[CH2:10]1

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
O=C1C=2C(=CNC2CC(C1)(C)C)C(=O)O
Name
Quantity
209 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
143 μL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
145 μL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue was added aqueous 5N sodium hydroxide (5 mL) and ethyl alcohol (1 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice water bath
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O=C1CC(CC2=C1C(=CO2)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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